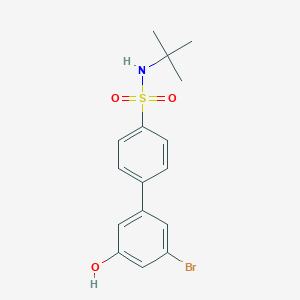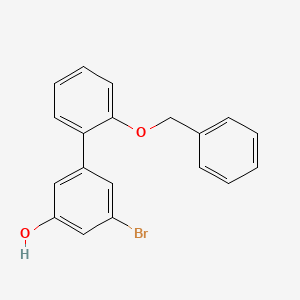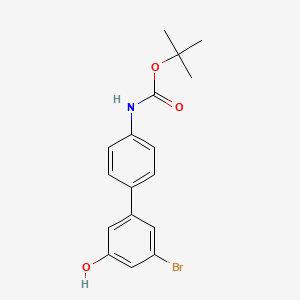
5-(4-BOC-Aminophenyl)-3-bromophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a brominated phenol with a 4-BOC-aminophenyl substituent attached to the benzene ring. This compound has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-BOC-Aminophenyl)-3-bromophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of several compounds such as 4-bromo-2-chlorophenol, 4-bromo-2-methoxyphenol, and 4-bromo-2-nitrophenol. It has also been used in the synthesis of polymers, as well as in the synthesis of poly(amino acid)s. Additionally, it has been used in the synthesis of polyurethanes and polyureas.
Wirkmechanismus
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is not well understood. However, it is believed that the 4-BOC-aminophenyl substituent on the benzene ring may play a role in the reaction of the compound with other molecules. It is also believed that the bromine atom on the phenol may act as an electron-withdrawing group, which may affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% are not well understood. However, it has been shown to have some antioxidant activity and has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor properties. Additionally, it has been used in the synthesis of compounds with potential anti-microbial and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable, which makes it suitable for use in laboratory experiments. The main limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of an experiment.
Zukünftige Richtungen
There are several possible future directions for the use of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%. One possible direction is the development of new compounds with potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential applications. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% can be achieved by a two-step synthesis method. The first step involves the reaction of 4-BOC-aminophenol with bromine in the presence of a base to form the corresponding 4-BOC-aminophenyl bromide. The second step involves the reaction of the 4-BOC-aminophenyl bromide with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVOMUFQBDOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

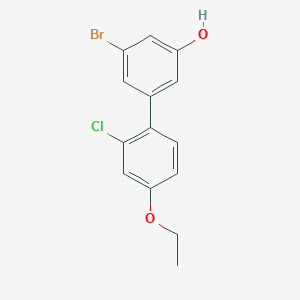
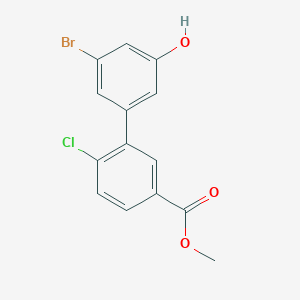

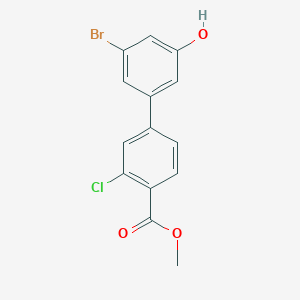
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

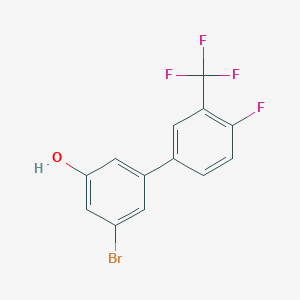


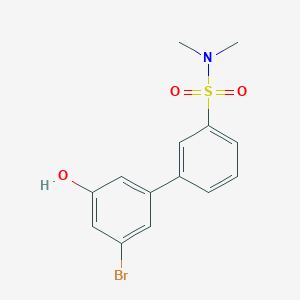

![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
